

Application Note: Strategic Asymmetric Synthesis of Substituted Azepanes

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Compound of Interest

Compound Name: (S)-3-Aminoazepan-2-one

CAS No.: 21568-87-6

Cat. No.: B1207076

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Executive Summary: The "Medium Ring" Challenge

The azepane (hexahydroazepine) scaffold is a privileged pharmacophore found in potent protein kinase C (PKC) inhibitors like (-)-Balanol, dopamine agonists like Rotigotine, and histamine antagonists like Azelastine. However, the construction of substituted azepanes remains a significant synthetic bottleneck compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines).

The Core Problem:

- Entropic Disfavor: The formation of 7-membered rings is entropically disfavored () compared to 5- or 6-membered rings due to the loss of degrees of freedom in the transition state.
- Transannular Interactions: Enthalpic strain () arises from transannular hydrogen interactions, often leading to lower yields or oligomerization.

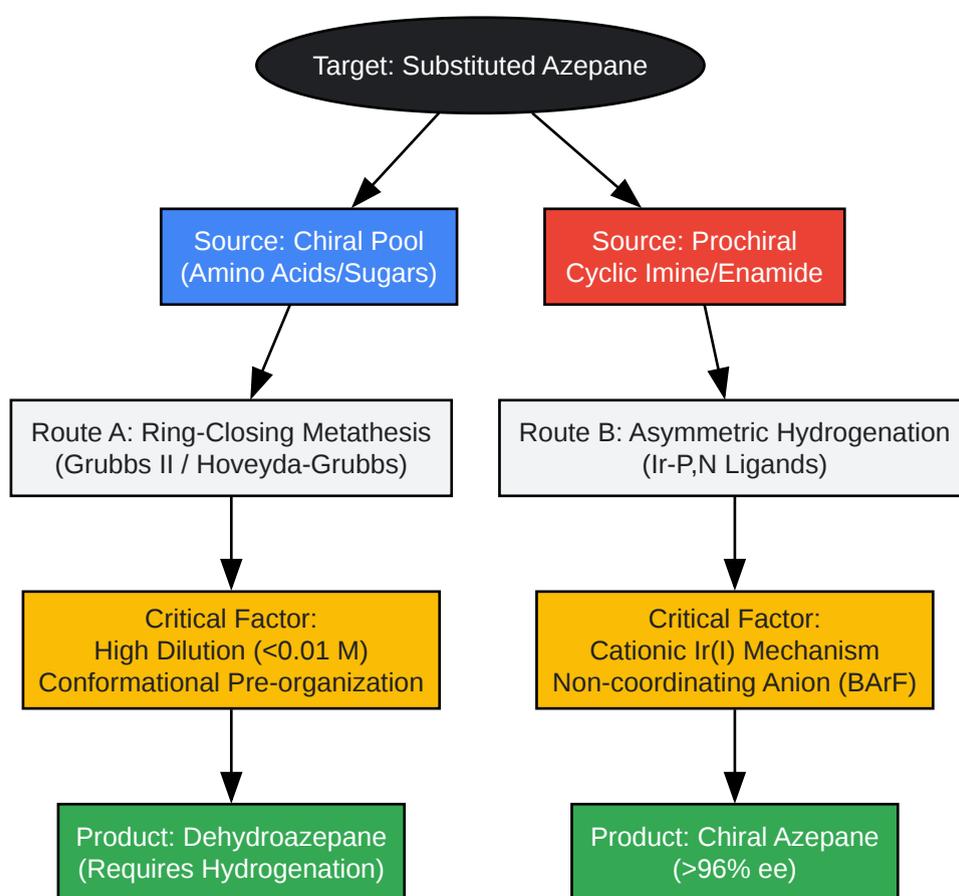
This Application Note details two high-fidelity protocols to overcome these barriers:

- Ring-Closing Metathesis (RCM): For constructing the ring from chiral pool precursors (Chirality Transfer).

- Iridium-Catalyzed Asymmetric Hydrogenation: For setting stereocenters directly onto the seven-membered ring (Catalytic Asymmetric Induction).

Strategic Overview: Route Selection

The choice of synthetic strategy depends heavily on the substitution pattern and the source of chirality.



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Figure 1: Decision matrix for selecting the optimal azepane synthesis pathway based on starting material availability and stereochemical requirements.

Protocol A: Ring-Closing Metathesis (RCM)

Application: Total Synthesis of the (-)-Balanol Core. Mechanism: Chirality Transfer (Stereocenters established in linear precursor).

RCM is the most robust method for closing 7-membered rings, provided the precursor adopts a conformation that brings the terminal olefins into proximity (Thorpe-Ingold effect). This protocol is adapted from the work of Fürstner et al. [1].

Precursor Design & Causality

- Substrate: A diene derived from chiral serine or tartrate.
- Protecting Groups: Bulky protecting groups (e.g., Boc, Cbz) on the nitrogen are mandatory.
 - Why? They favor the cis-rotamer of the amide/carbamate bond, pre-organizing the chain for cyclization and reducing the entropic penalty. Unprotected amines often fail to cyclize.

Step-by-Step Protocol

Reagents:

- Diene Precursor (1.0 equiv)
- Grubbs 2nd Generation Catalyst (2-5 mol%)
- Dichloromethane (DCM), anhydrous, degassed
- Ti(OiPr)₄ (Optional, scavenger)

Procedure:

- Degassing (Critical): Dissolve the diene precursor in anhydrous DCM. The final concentration must be High Dilution (0.005 M – 0.01 M).
 - Reasoning: At concentrations >0.01 M, intermolecular metathesis (ADMET polymerization) competes with intramolecular ring closure.
 - Technique: Sparge the solvent with Argon for 20 minutes to remove dissolved ethylene, which drives the equilibrium forward.
- Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion under Argon flow.
- Reflux: Heat the reaction to reflux (40 °C) for 2-12 hours. Monitor by TLC or LCMS.[1]

- Checkpoint: If the reaction stalls, add a second portion of catalyst (1-2 mol%) or add $\text{Ti}(\text{OiPr})_4$ (10-20 mol%) to scavenge potential chelating impurities.
- Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to Ru) and stir for 12 hours to sequester the Ruthenium species.
- Purification: Filter through a pad of Celite/Silica. Concentrate and purify via flash chromatography.

Data Summary: Catalyst Performance in Azepane RCM

Catalyst	Loading (mol%)	Time (h)	Yield (%)	Notes
Grubbs I	5-10	24-48	40-60	Often requires high loading; sensitive to functional groups.
Grubbs II	2-5	2-12	85-95	Standard Choice. High activity, tolerates sterics.
Hoveyda-Grubbs II	1-3	1-6	90-98	Best for difficult/tetrasubstituted olefins; expensive.

Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation

Application: Enantioselective synthesis of 2-substituted azepanes (e.g., Rotigotine precursors).

Mechanism: Catalytic Asymmetric Induction.

While RCM builds the ring, Asymmetric Hydrogenation (AH) installs chirality onto an existing cyclic enamide or imine. This is the preferred method for industrial scale-up due to atom

economy. The protocol below utilizes Iridium-P,N ligand complexes, as described by Riera and Verdaguer [2].

The Catalyst System[2][3][4][5]

- Metal: Iridium (Ir).[2]
- Ligand: P-stereogenic ligands (e.g., MaxPHOX or f-Binaphane).
- Counter-ion: BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[2]
 - Why? The bulky, non-coordinating BArF anion stabilizes the cationic Ir(I) intermediate and prevents anion coordination that would block the substrate binding site.

Step-by-Step Protocol

Reagents:

- Cyclic Enamide/Imine Substrate (1.0 equiv)
- [Ir(cod)Cl]₂ (0.5 - 1.0 mol%)
- Chiral Ligand (e.g., (S)-MaxPHOX) (1.1 - 2.2 mol%)
- NaBArF (1.1 - 2.2 mol%)
- Dichloromethane (DCM) or Methanol (MeOH)

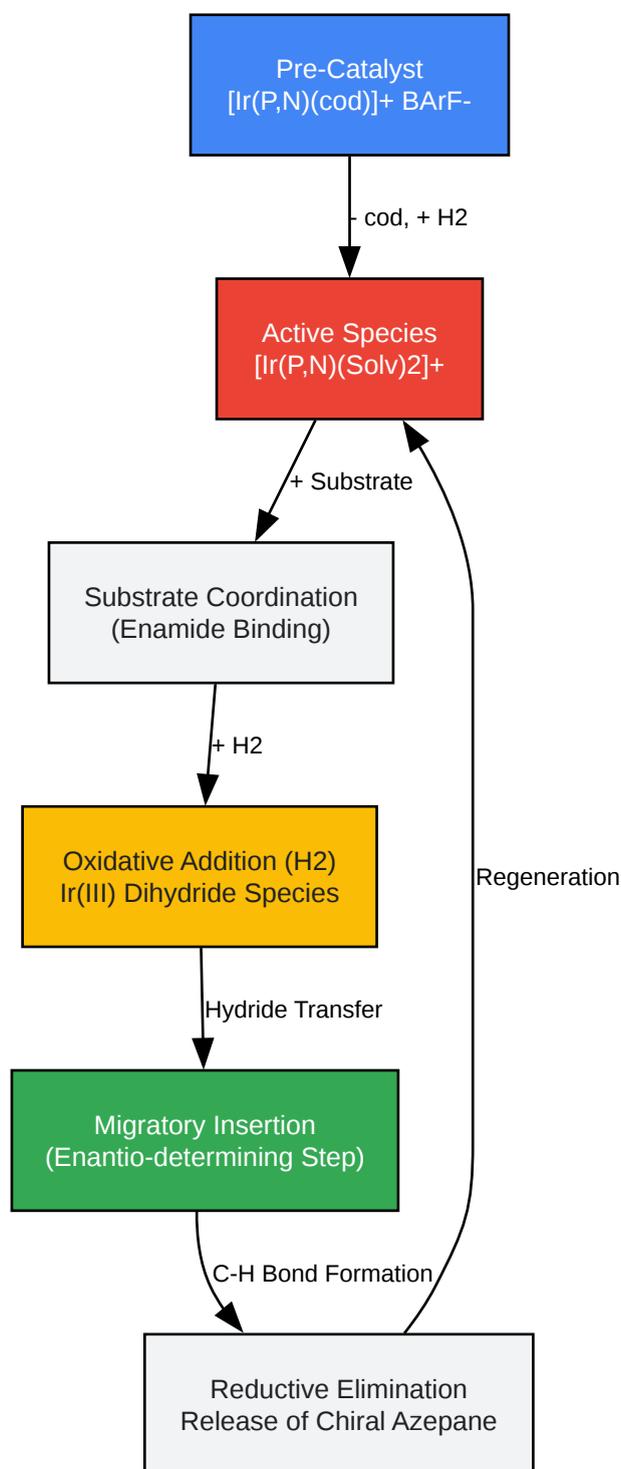
Procedure:

- Catalyst Formation (In-situ):
 - In a glovebox or under strict Schlenk conditions, mix [Ir(cod)Cl]₂ and the Chiral Ligand in DCM. Stir for 30 min to form the neutral complex.
 - Add NaBArF and stir for another 30-60 min. The solution usually turns deep orange/red, indicating the formation of the cationic active species [Ir(cod)(L)^{*}]⁺ BArF⁻.
- Hydrogenation:

- Transfer the catalyst solution to a high-pressure autoclave containing the substrate.
- Solvent Choice: DCM is standard, but MeOH can accelerate the reaction for some substrates.
- Pressurization:
 - Purge with H₂ (3 cycles).
 - Pressurize to 50-100 bar (700-1450 psi).
 - Note: Unlike many Rh-catalyzed hydrogenations, Ir-catalyzed reduction of hindered enamides often benefits from lower pressures (e.g., 3-10 bar) to maximize enantioselectivity, though reaction time increases. Start at 50 bar for initial screening.
- Work-up:
 - After 12-24 hours, release pressure.
 - Concentrate the solvent.^[1]
 - Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

Mechanistic Pathway (Graphviz)

The Iridium cycle operates via an Ir(III)/Ir(V) or Ir(I)/Ir(III) cascade. The diagram below illustrates the generally accepted Ir(I)/Ir(III) cycle for alkene hydrogenation.



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Figure 2: Catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation of cyclic enamides. The migratory insertion step dictates the stereochemistry.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
RCM: Oligomerization	Concentration too high.	Dilute reaction to <0.005 M. Add substrate via syringe pump (pseudo-high dilution).
RCM: No Reaction	Catalyst poisoning or poor conformation.	Purify precursor (remove amines/sulfur). Ensure N-protecting group (Boc/Cbz) is present to induce turn conformation.
AH: Low Conversion	Steric bulk or catalyst deactivation.	Increase H ₂ pressure (up to 100 bar). Switch solvent to MeOH (if solubility permits).
AH: Low ee%	Isomerization of enamide.	Ensure the starting enamide is pure. Lower the H ₂ pressure (counter-intuitive but effective for some Ir-systems).

References

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